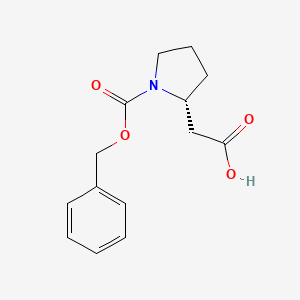
Bicyclo(2.2.1)heptan-2-one, 3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethyl-, (1R,4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4S)-3-(2,2,3,3,4,4,4-HEPTAFLUORO-1-HYDROXYBUTYLIDENE)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE is a complex organic compound characterized by its unique structure and properties. This compound features a bicyclo[2.2.1]heptane core with multiple fluorine atoms and a hydroxyl group, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-3-(2,2,3,3,4,4,4-HEPTAFLUORO-1-HYDROXYBUTYLIDENE)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE typically involves multiple steps, including the introduction of fluorine atoms and the formation of the bicyclo[2.2.1]heptane core. Common reagents used in the synthesis include fluorinating agents, such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST), and catalysts like palladium or platinum complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes and the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, often requiring low temperatures and inert atmospheres to prevent unwanted side reactions.
化学反応の分析
Types of Reactions
(1R,4S)-3-(2,2,3,3,4,4,4-HEPTAFLUORO-1-HYDROXYBUTYLIDENE)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to introduce hydrogen atoms, potentially altering its fluorinated structure.
Substitution: Fluorine atoms can be substituted with other functional groups, such as chlorine or bromine, under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and halogenating agents like thionyl chloride (SOCl2). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives with varying properties.
科学的研究の応用
Chemistry
In chemistry, (1R,4S)-3-(2,2,3,3,4,4,4-HEPTAFLUORO-1-HYDROXYBUTYLIDENE)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.
Biology
In biological research, this compound may be used to study the effects of fluorinated molecules on biological systems. Its interactions with enzymes and proteins can provide insights into the role of fluorine in biological processes.
Medicine
In medicine, fluorinated compounds like this one are often explored for their potential as pharmaceuticals. The presence of fluorine can enhance the bioavailability and metabolic stability of drug candidates, making them more effective in treating various diseases.
Industry
Industrially, (1R,4S)-3-(2,2,3,3,4,4,4-HEPTAFLUORO-1-HYDROXYBUTYLIDENE)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
The mechanism by which (1R,4S)-3-(2,2,3,3,4,4,4-HEPTAFLUORO-1-HYDROXYBUTYLIDENE)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s binding affinity and specificity, affecting its activity in biological systems. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and have different properties and applications compared to fluorinated compounds.
2-Hydroxy-2-methylpropiophenone: This compound is used as a photoinitiator in polymerization processes and has distinct chemical and physical properties.
Uniqueness
The uniqueness of (1R,4S)-3-(2,2,3,3,4,4,4-HEPTAFLUORO-1-HYDROXYBUTYLIDENE)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-ONE lies in its highly fluorinated structure, which imparts unique reactivity and stability. This makes it valuable for applications requiring high-performance materials and specialized chemical properties.
特性
CAS番号 |
63180-06-3 |
|---|---|
分子式 |
C14H15F7O2 |
分子量 |
348.26 g/mol |
IUPAC名 |
(1R,3E,4S)-3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6,23H,4-5H2,1-3H3/b9-7+/t6-,11+/m1/s1 |
InChIキー |
KAYHPSDEMCKVKU-QNZJVTBRSA-N |
異性体SMILES |
C[C@@]12CC[C@@H](C1(C)C)/C(=C(/C(C(C(F)(F)F)(F)F)(F)F)\O)/C2=O |
正規SMILES |
CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


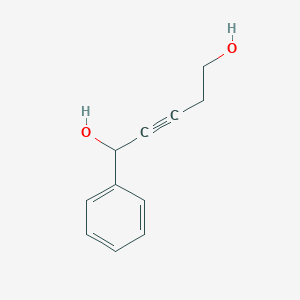
![6-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849797.png)




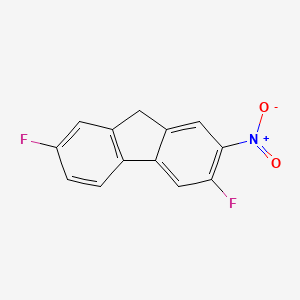
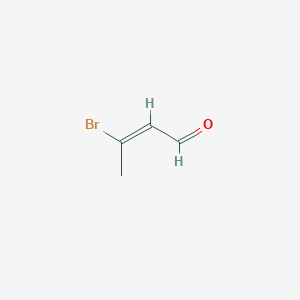
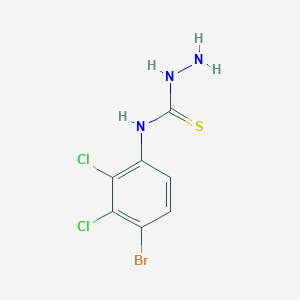

![Acetamide, N-[2-[3,5-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-2,2,2-trifluoro-N-(1-methylethyl)-](/img/structure/B12849855.png)


